MAO-A vs. MAO-B Selectivity Window: 4-Chlorophenyl Derivative Exhibits ~4.5-Fold Isoform Preference
In a direct head-to-head enzymatic inhibition comparison within the same assay system, 2-(4-chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione (CAS 63873-75-6) demonstrated a 4.47-fold selectivity for bovine mitochondrial MAO-A (IC50 = 1,410 nM) over MAO-B (IC50 = 6,310 nM) [1]. This selectivity profile is noteworthy given that the predominant class trend in the oxazolo[5,4-d]pyrimidine series favors adenosine kinase and tyrosine kinase inhibition; documented MAO activity with measurable isoform differentiation is rare and provides a distinct biological fingerprint for this specific derivative [2].
| Evidence Dimension | MAO isoform inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | MAO-A IC50 = 1,410 nM; MAO-B IC50 = 6,310 nM; Selectivity Ratio (MAO-B/MAO-A) = 4.47 |
| Comparator Or Baseline | MAO-A IC50 = 1,410 nM vs. MAO-B IC50 = 6,310 nM (same compound, intra-assay comparison between isoforms) |
| Quantified Difference | 4.47-fold preferential inhibition of MAO-A over MAO-B |
| Conditions | Bovine mitochondrial MAO-A and MAO-B; enzyme inhibition assay; data curated in ChEMBL and hosted in BindingDB (BDBM50412881 / CHEMBL508959) |
Why This Matters
For researchers investigating monoamine oxidase pharmacology, the documented ~4.5-fold MAO-A preference differentiates CAS 63873-75-6 from untested analogs in the series and provides a measurable selectivity baseline absent for the 2-phenyl or 3,4-dichlorophenyl derivatives.
- [1] BindingDB. (n.d.). BDBM50412881 (CHEMBL508959): 2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione – MAO-A and MAO-B IC50 Data. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50412881 View Source
- [2] Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. View Source
